molecular formula C21H17Cl2NO3 B12609654 5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648922-61-6

5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12609654
CAS No.: 648922-61-6
M. Wt: 402.3 g/mol
InChI Key: RVURXUICUBTHER-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, hydroxy, and phenylethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 5-chloro-2-(2-phenylethoxy)aniline under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Known for its anticestodal activity.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Used as an intermediate in the synthesis of glyburide.

Uniqueness

5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

648922-61-6

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H17Cl2NO3/c22-15-6-8-19(25)17(12-15)21(26)24-18-13-16(23)7-9-20(18)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26)

InChI Key

RVURXUICUBTHER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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